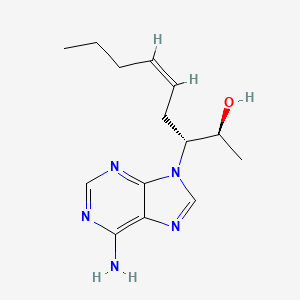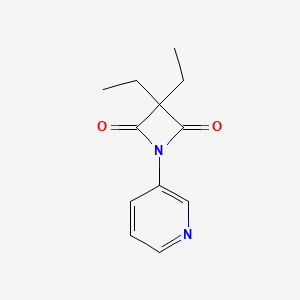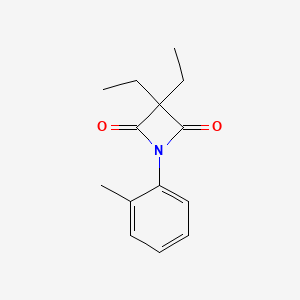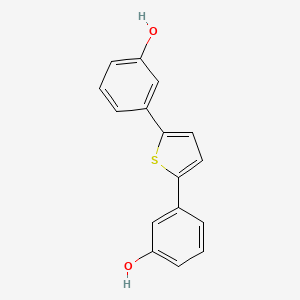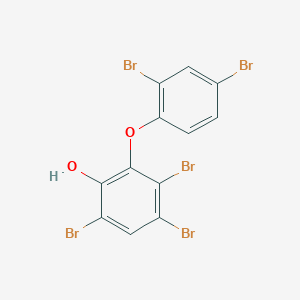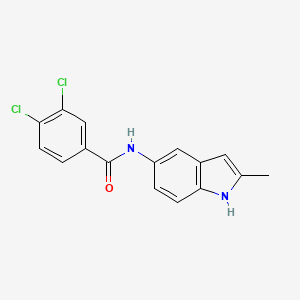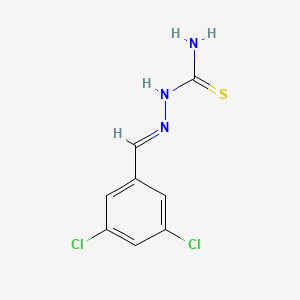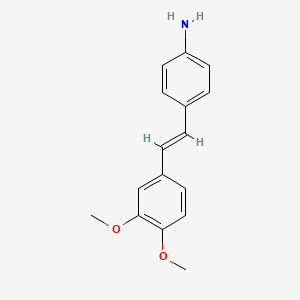
3,4-Epoxydehydroleucodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxydehydroleucodin is a sesquiterpene lactone compound known for its biological activities. It is a small molecular drug with the chemical formula C15H16O4. This compound is also referred to as Eminensin A and is primarily investigated as a discovery agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-epoxydehydroleucodin typically involves the oxidation of dehydroleucodin. The process includes the use of oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 3,4-position of the molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving large-scale oxidation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Epoxydehydroleucodin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,4-Epoxydehydroleucodin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of epoxy groups in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-epoxydehydroleucodin involves the inhibition of the nuclear factor kappa B (NF-kappa B) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting NF-kappa B, this compound can reduce inflammation and potentially inhibit cancer cell growth .
Similar Compounds:
Dehydroleucodin: The precursor to this compound, lacking the epoxy group.
1beta,10beta-Epoxydehydroleucodin: Another epoxy derivative with different substitution patterns.
5-Hydroxyleucodin: A hydroxylated derivative of dehydroleucodin.
Uniqueness: this compound is unique due to its specific epoxy group at the 3,4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
(1S,2S,6S,12S,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene-4,11-dione |
InChI |
InChI=1S/C15H16O4/c1-6-4-5-8-7(2)14(17)18-12(8)10-9(6)11(16)13-15(10,3)19-13/h8,10,12-13H,2,4-5H2,1,3H3/t8-,10-,12-,13+,15-/m0/s1 |
Clé InChI |
IQFFYNSHANWLIR-FJKOOJNLSA-N |
SMILES isomérique |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)[C@]4([C@@H](C2=O)O4)C |
SMILES canonique |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C4(C(C2=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



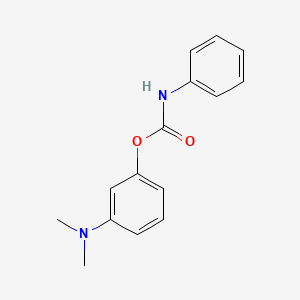
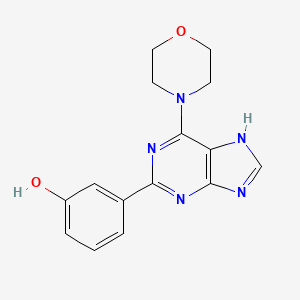
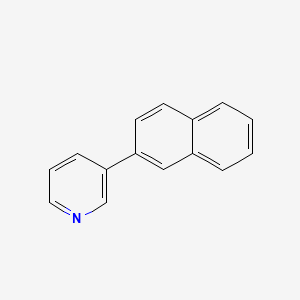
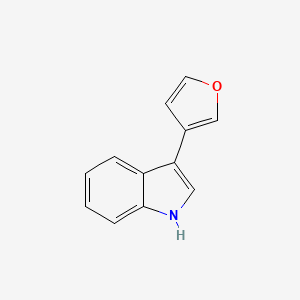
![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)
